molecular formula C21H30O3 B5038985 16alpha,17alpha-Oxidopregnenolone

16alpha,17alpha-Oxidopregnenolone

Cat. No.: B5038985
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17alpha-Oxidopregnenolone typically involves the epoxidation of pregnenolone. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxy group at the 16alpha,17alpha positions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. For instance, the use of Arthrobacter simplex, a microorganism known for its steroid-transforming capabilities, can be employed to produce this compound through biotransformation processes .

Chemical Reactions Analysis

Types of Reactions

16alpha,17alpha-Oxidopregnenolone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the epoxy group into diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted steroids, depending on the reagents and conditions used .

Scientific Research Applications

16alpha,17alpha-Oxidopregnenolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16alpha,17alpha-Oxidopregnenolone involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these receptors and enzymes, leading to changes in the levels of various steroid hormones. This modulation can affect multiple physiological processes, including inflammation, immune response, and cellular growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16alpha,17alpha-Oxidopregnenolone is unique due to its specific epoxide group at the 16alpha,17alpha positions, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .

Properties

IUPAC Name

1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVIXFCYKBWZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80913942
Record name 3-Hydroxy-16,17-epoxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

974-23-2
Record name 16.alpha.,17.alpha.-Epoxypregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-16,17-epoxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one
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